molecular formula C7H5ClF3NO B1523787 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1258641-42-7

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1523787
CAS No.: 1258641-42-7
M. Wt: 211.57 g/mol
InChI Key: BMEAABIZRAHLIW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Herbicide Development

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine has been identified as a key intermediate in the synthesis of certain herbicides. For instance, it plays a crucial role in the production of trifloxysulfuron, a highly efficient herbicide. This compound is synthesized through a series of processes starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of compounds related to this compound have been studied, providing valuable insights into their chemical behavior. For example, research on 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, revealed the formation of a n–σ* complex with molecular iodine, which was analyzed using UV-spectroscopy and X-ray diffraction (M. S. Chernov'yants et al., 2011).

Catalyst Development

Studies have also explored the use of related compounds in catalysis. For instance, trifluoromethanesulfonic (triflic) acid has been used as a catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating the potential of these compounds in creating polycyclic systems efficiently (Charlotte M. Haskins & D. Knight, 2002).

Pharmaceutical and Agrochemical Intermediates

The role of this compound derivatives as intermediates in various industries, especially pharmaceuticals and agrochemicals, is significant. They are particularly important in the development of herbicides, demonstrating their versatility and critical role in different sectors (Li Zheng-xiong, 2004).

Molecular and Complex Formation Studies

Research into the formation of molecular complexes and structures, such as those involving tetrathiafulvalenyl-ethenylpyridine ligand, reveals the utility of related compounds in developing materials with interesting photoluminescent and magnetic properties. This indicates potential applications in areas like material science and nanochemistry (F. Pointillart et al., 2009).

Safety and Hazards

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, thereby impacting the production of proteins essential for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation or other factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites with distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in the right place within the cell to interact with its target biomolecules. The compound’s function can be significantly influenced by its subcellular distribution, affecting its overall biological activity.

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEAABIZRAHLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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